TRPC antagonist 1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
TRPC antagonist 1: is a potent inhibitor of transient receptor potential canonical (TRPC) channels, specifically targeting TRPC3, TRPC4, TRPC5, TRPC6, and TRPC7. These channels are part of the larger transient receptor potential (TRP) ion channel family, which plays a crucial role in various physiological processes, including sensory perception, cell proliferation, and ion homeostasis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of TRPC antagonist 1 involves multiple steps, including the preparation of key intermediates and their subsequent coupling reactions. The specific synthetic routes and reaction conditions are often proprietary and detailed in specialized chemical literature. Generally, the synthesis may involve:
Formation of Core Structure: This step typically involves the construction of the core chemical structure through a series of organic reactions such as condensation, cyclization, or addition reactions.
Functional Group Modifications: Subsequent steps may include the introduction or modification of functional groups to enhance the compound’s activity and selectivity towards TRPC channels.
Purification: The final product is purified using techniques such as recrystallization, chromatography, or distillation to achieve the desired purity and yield.
Industrial Production Methods: Industrial production of this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for large-scale production, ensuring consistent quality and yield, and implementing stringent purification processes to meet industrial standards.
Análisis De Reacciones Químicas
Types of Reactions: TRPC antagonist 1 can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify certain functional groups within the molecule.
Substitution: Substitution reactions, such as nucleophilic or electrophilic substitution, can be used to introduce or replace functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and hydrogen gas in the presence of a catalyst are frequently used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions to achieve the desired substitutions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound with altered functional groups.
Aplicaciones Científicas De Investigación
Chemistry: TRPC antagonist 1 is used in chemical research to study the structure-activity relationships of TRPC channels. It helps in understanding how different chemical modifications affect the compound’s ability to inhibit TRPC channels.
Biology: In biological research, this compound is utilized to investigate the physiological and pathological roles of TRPC channels in various cell types and tissues. It aids in elucidating the mechanisms by which TRPC channels contribute to cellular functions and signaling pathways.
Medicine: Medically, this compound has potential therapeutic applications in treating diseases associated with dysregulated TRPC channel activity. These include cardiovascular diseases, neurological disorders, and certain types of cancer .
Industry: In the industrial sector, this compound can be used in the development of new drugs targeting TRPC channels. It serves as a lead compound for designing more potent and selective TRPC channel inhibitors.
Mecanismo De Acción
Molecular Targets and Pathways: TRPC antagonist 1 exerts its effects by binding to TRPC channels and inhibiting their activity. This inhibition disrupts the normal flow of cations, such as calcium and sodium, through the channels, thereby modulating cellular signaling pathways. The compound specifically targets TRPC3, TRPC4, TRPC5, TRPC6, and TRPC7 channels, which are involved in various physiological processes, including sensory perception, cell proliferation, and ion homeostasis .
Comparación Con Compuestos Similares
Rosiglitazone: A TRPC5 activator and TRPM3 inhibitor used in diabetes research.
GSK1702934A: A selective TRPC3 activator involved in cardiac research.
ML204: A selective TRPC4/TRPC5 inhibitor with higher selectivity over TRPC6.
Larixyl acetate: A selective TRPC6 inhibitor with applications in brain injury research.
TRPC4/5-IN-2: An orally active TRPC5 inhibitor with potential in chronic kidney disease treatment.
Uniqueness: TRPC antagonist 1 is unique due to its broad-spectrum inhibition of multiple TRPC channels (TRPC3, TRPC4, TRPC5, TRPC6, and TRPC7) with varying IC50 values. This broad inhibition profile makes it a valuable tool in research and potential therapeutic applications targeting multiple TRPC channels simultaneously .
Propiedades
Fórmula molecular |
C23H22N4O2S |
---|---|
Peso molecular |
418.5 g/mol |
Nombre IUPAC |
2-[2-aminoethyl(naphthalen-2-ylmethyl)amino]-N-(4-hydroxyphenyl)-1,3-thiazole-4-carboxamide |
InChI |
InChI=1S/C23H22N4O2S/c24-11-12-27(14-16-5-6-17-3-1-2-4-18(17)13-16)23-26-21(15-30-23)22(29)25-19-7-9-20(28)10-8-19/h1-10,13,15,28H,11-12,14,24H2,(H,25,29) |
Clave InChI |
UKTIJZJOHLGMQZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C=C(C=CC2=C1)CN(CCN)C3=NC(=CS3)C(=O)NC4=CC=C(C=C4)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.